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molecular formula C9H13N5O B8690807 6-(Butylamino)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 62039-97-8

6-(Butylamino)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No. B8690807
M. Wt: 207.23 g/mol
InChI Key: GUNVNFAQTMAHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03994898

Procedure details

17 g. of 6-chloro-1,2,4-triazolo[4,3-b]pyridazin-3(2H)-one (0.1 mol.) and 150 ml. of n-butylamine are refluxed for 5 hours. The clear solution is evaporated in vacuo and the oily residue is dissolved in 250 ml. of water. After treating with charcoal, the aqueous solution is acidified with dilute hydrochloric acid to give 18.6 g. (90%) of 6-butylamino-1,2,4-triazolo[4,3-b]pyridazin-3(2H)-one, which, after recrystallization from a mixture of acetonitrile and methanol (1:1), melts at 259°-261° .
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8](=[O:11])[NH:9][N:10]=2)[N:7]=1.[CH2:12]([NH2:16])[CH2:13][CH2:14][CH3:15]>>[CH2:12]([NH:16][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8](=[O:11])[NH:9][N:10]=2)[N:7]=1)[CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
ClC=1C=CC=2N(N1)C(NN2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The clear solution is evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the oily residue is dissolved in 250 ml
ADDITION
Type
ADDITION
Details
After treating with charcoal
CUSTOM
Type
CUSTOM
Details
to give 18.6 g
CUSTOM
Type
CUSTOM
Details
(90%) of 6-butylamino-1,2,4-triazolo[4,3-b]pyridazin-3(2H)-one, which, after recrystallization
ADDITION
Type
ADDITION
Details
from a mixture of acetonitrile and methanol (1:1), melts at 259°-261°

Outcomes

Product
Name
Type
Smiles
C(CCC)NC=1C=CC=2N(N1)C(NN2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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